Isophthaloyl dichloride

Description

The exact mass of the compound this compound is 201.9588348 g/mol and the complexity rating of the compound is 183. The solubility of this chemical has been described as sol in ether & other org solventsslightly sol in water & alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41884. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

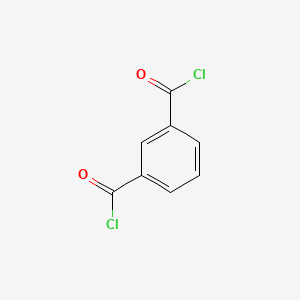

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQSRULYDNDXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30942-71-3 | |

| Record name | 1,3-Benzenedicarbonyl dichloride, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30942-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3026641 | |

| Record name | 1,3-Benzenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | 1,3-Benzenedicarbonyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophthaloyl dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

276 °C | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

356 °F OC | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHER & OTHER ORG SOLVENTS, SLIGHTLY SOL IN WATER & ALCOHOL | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3880 @ 17 °C/4 °C | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALLINE SOLID, PRISMS FROM ETHER | |

CAS No. |

99-63-8 | |

| Record name | Isophthaloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophthaloyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarbonyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isophthaloyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHTHALOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A3LDJ6CL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

43-44 °C | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Introduction: The Architectural Versatility of Isophthaloyl Dichloride

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Isophthaloyl Dichloride

This compound (IPC), systematically known as benzene-1,3-dicarbonyl chloride, is a bifunctional acyl chloride that serves as a critical building block in modern materials science.[1][2] This white crystalline solid, derived from isophthalic acid, is characterized by two highly reactive acyl chloride groups positioned at the meta-positions of a benzene ring.[1][2][3] This specific molecular architecture is not a trivial detail; the meta-orientation imparts unique structural properties, such as flexibility and solubility, to the polymers derived from it, distinguishing them from their linear, more rigid para-isomers.[4][5]

IPC is a cornerstone in the synthesis of high-performance polymers, most notably aromatic polyamides (aramids) like Nomex®, which are renowned for their exceptional thermal stability, flame resistance, and chemical inertness.[3][6] Its utility extends to the production of advanced polyarylates, polyesters, dyes, and even as a stabilizing agent in polyurethane systems.[1][3][7][8] This guide offers an in-depth exploration of the fundamental chemical properties and diverse reactivity of this compound, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

PART 1: Core Chemical and Physical Properties

A thorough understanding of IPC's physical properties is paramount for its safe handling, storage, and application in controlled chemical reactions. The compound is a moisture-sensitive solid with a pungent odor, necessitating its storage in a dry, inert atmosphere.[4][9] It is readily soluble in many organic solvents but reacts violently with protic solvents like water and alcohols.[2][4][7]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 99-63-8 | [1][2][9][10] |

| Molecular Formula | C₈H₄Cl₂O₂ | [2][11][12] |

| Molecular Weight | 203.02 g/mol | [11][12][13] |

| Appearance | White to pale yellow crystalline solid | [2][3][14] |

| Melting Point | 43-45 °C (109.4 - 113 °F) | [11][12][14] |

| Boiling Point | 276 °C (528.8 °F) | [11][12][14] |

| Density | ~1.388 g/cm³ | [7][15] |

| Water Solubility | Reacts vigorously (hydrolyzes) | [2][15][16] |

| Solubility | Soluble in acetone, chloroform, ether, and other organic solvents | [2][7][14] |

PART 2: Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbons in its two acyl chloride groups. These carbons are highly susceptible to nucleophilic attack, making IPC an excellent substrate for a variety of condensation and acylation reactions.

Hydrolysis: A Critical Consideration

The most immediate and often unavoidable reaction of IPC is its hydrolysis upon contact with water or even atmospheric moisture.[4][17] This reaction is rapid and exothermic, proceeding in a stepwise manner to first form an intermediate "half-acid" (3-(chlorocarbonyl)benzoic acid) and ultimately yielding isophthalic acid and two equivalents of hydrochloric acid.[16][18][19]

Hydrolysis Mechanism:

-

Step 1: Nucleophilic attack by water on one carbonyl carbon.

-

Step 2: Elimination of a chloride ion, forming the half-acid intermediate and HCl.

-

Step 3: Repeat of steps 1 and 2 on the second acyl chloride group.

Studies have shown that the half-life of IPC in aqueous solutions is remarkably short, ranging from approximately 2.2 to 4.9 minutes at 0°C across a pH range of 4-9.[16][19] This high reactivity underscores the necessity of handling IPC under strictly anhydrous conditions to prevent degradation and ensure the success of intended synthetic pathways.[4] This same reactivity, however, is harnessed when IPC is used as a water scavenger to stabilize moisture-sensitive formulations like urethane prepolymers.[3][5][17][19]

Polycondensation with Amines: The Gateway to Aramids

The reaction of IPC with primary amines is the cornerstone of aramid fiber synthesis.[3][6] This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide bond and releasing HCl as a byproduct.[20]

Because IPC is bifunctional, its reaction with a diamine, such as m-phenylenediamine (MPD), leads to a polycondensation reaction, forming the robust polymer chains of poly(m-phenylene isophthalamide), commercially known as Nomex®.[3][6][21]

Caption: Nucleophilic acyl substitution mechanism for aramid formation.

Reactions with Alcohols and Other Nucleophiles

In a similar fashion to its reaction with amines, IPC readily reacts with alcohols to form esters. When reacted with diols, it produces high-performance polyesters and polyarylates.[3][7] It can also serve as a cross-linking agent in various polymerization reactions by reacting with active groups on existing polymer chains.[5][7] Furthermore, IPC is utilized in Friedel-Crafts acylation reactions to introduce the isophthaloyl moiety onto aromatic substrates, a valuable transformation in the synthesis of complex organic molecules, dyes, and pharmaceuticals.[8]

PART 3: Application in Practice: Aramid Synthesis

The synthesis of aramids from IPC is a well-established industrial process. At the laboratory scale, it is typically performed via low-temperature solution polycondensation or interfacial polymerization. The choice of method is critical and depends on the desired polymer properties and molecular weight.

Experimental Protocol: Synthesis of Poly(m-phenylene isophthalamide) via Low-Temperature Solution Polycondensation

This protocol describes a validated method for synthesizing a high molecular weight aramid polymer in solution.

Methodology Rationale:

-

Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (0-5°C) is crucial to control the reaction rate, prevent side reactions, and achieve a high degree of polymerization.[21][22]

-

Aprotic Polar Solvent: A solvent like N,N-dimethylacetamide (DMAc) is used because it effectively dissolves the diamine monomer, the IPC, and, most importantly, the resulting aramid polymer.[21] This prevents the polymer from precipitating out of solution prematurely, which would halt chain growth.

-

Acid Scavenger/Solubility Promoter: The reaction produces HCl, which can protonate the unreacted amine groups of the diamine, forming an unreactive amine salt and inhibiting polymerization.[22] While the diamine can act as its own acid scavenger, additives like calcium chloride (CaCl₂) or lithium chloride (LiCl) are often used. These salts not only help neutralize the acid but also break up the hydrogen bonding between polymer chains, enhancing the solubility of the final aramid and allowing for the formation of higher molecular weight polymers.[21][22]

Step-by-Step Protocol:

-

Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a drying tube. Maintain a positive pressure of dry nitrogen throughout the reaction to exclude moisture.

-

Solvent and Monomer Dissolution: In the flask, dissolve a precise amount of m-phenylenediamine (MPD) and a solubility promoter like anhydrous LiCl in anhydrous N,N-dimethylacetamide (DMAc).

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath. This is a critical step to manage the reaction exotherm.

-

IPC Addition: Slowly add solid, high-purity this compound (IPC) to the cooled solution in small portions over 30-60 minutes. The viscosity of the solution will increase significantly as the polymer forms.

-

Reaction Continuation: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours with continuous stirring to ensure complete polymerization.

-

Polymer Precipitation: Pour the viscous polymer solution (varnish) into a non-solvent like water or methanol in a blender. This will cause the aramid polymer to precipitate as a white, fibrous solid.

-

Purification: Collect the precipitated polymer by filtration. Thoroughly wash the polymer with water to remove the solvent (DMAc), unreacted monomers, and LiCl. Then, wash with a solvent like methanol to remove any remaining water.

-

Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 99-63-8: Isophthaloyl chloride | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 99-63-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS 99-63-8 - Chemical Supplier Unilong [unilongindustry.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.es [fishersci.es]

- 12. Isophthaloyl Chloride | 99-63-8 | C8H4Cl2O2 [shreesulphuric.com]

- 13. Isophthaloyl chloride | C8H4Cl2O2 | CID 7451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. This compound CAS#: 99-63-8 [m.chemicalbook.com]

- 16. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. mdpi.com [mdpi.com]

- 22. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Isophthaloyl Dichloride from Isophthalic Acid

Foreword: The Critical Role of Isophthaloyl Dichloride in Advanced Materials

This compound (IPC) is a cornerstone intermediate in the synthesis of high-performance polymers, specialty chemicals, and pharmaceuticals.[1][2] Its meta-substituted aromatic structure provides a unique geometric configuration that imparts desirable properties such as thermal stability, chemical resistance, and flame retardancy to a variety of materials.[1][3] This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive technical overview of the synthesis of this compound from isophthalic acid, emphasizing the underlying chemical principles and practical considerations for achieving high purity and yield.

Strategic Importance and Applications

This compound is a bifunctional acyl chloride whose reactivity makes it an excellent monomer for polymerization reactions.[1] Its primary application lies in the production of high-performance polymers such as aramids (e.g., Nomex®), polyarylates, and certain polyesters.[3] These materials are indispensable in industries where exceptional thermal and mechanical properties are required, including aerospace, protective apparel for firefighters, and automotive components.[1][3] Beyond polymers, this compound serves as a key building block in the synthesis of dyes, pigments, and active pharmaceutical ingredients (APIs).[2]

Synthetic Pathways: A Comparative Analysis

The conversion of isophthalic acid to this compound involves the replacement of the carboxylic acid hydroxyl groups with chlorine atoms. Several chlorinating agents can achieve this transformation, with thionyl chloride (SOCl₂) and phosgene (COCl₂) being the most common in industrial applications.[4][5] Another significant industrial route involves the chlorination of m-xylene.[6][7]

Table 1: Comparison of Common Synthetic Routes

| Method | Chlorinating Agent | Key Advantages | Key Disadvantages | Typical Yield | Purity |

| Thionyl Chloride Method | Thionyl Chloride (SOCl₂) | Simple process, readily available reagent, gaseous byproducts (SO₂ and HCl) are easily removed.[4] | Thionyl chloride is corrosive and toxic; requires careful handling.[8] | >99%[4] | >99.95%[4] |

| Phosgene Method | Phosgene (COCl₂) | High reactivity, clean conversion. | Phosgene is extremely toxic and requires specialized handling facilities. | High | >99.95%[5] |

| m-Xylene Chlorination | Chlorine (Cl₂) | Utilizes a readily available and cost-effective starting material.[6] | Multi-step process, involves highly reactive intermediates.[7] | >96%[6] | >99.9%[6] |

For the purpose of this guide, we will focus on the thionyl chloride method due to its prevalence in laboratory and various industrial settings, offering a balance of efficiency and accessibility.

The Thionyl Chloride Method: Mechanism and Rationale

The reaction of isophthalic acid with thionyl chloride is a classic example of nucleophilic acyl substitution. The mechanism, catalyzed by a proton acceptor such as pyridine or N,N-dimethylformamide (DMF), proceeds through a series of well-defined steps.[9]

Reaction Mechanism Visualization

Caption: Reaction mechanism for the synthesis of this compound from isophthalic acid using thionyl chloride.

The use of a catalyst like DMF is crucial as it reacts with thionyl chloride to form a Vilsmeier-Haack type reagent, which is a more potent chlorinating agent.[9] This accelerates the reaction and allows for milder reaction conditions. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which drives the reaction to completion according to Le Châtelier's principle and simplifies purification.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the synthesis of this compound using the thionyl chloride method. Appropriate personal protective equipment (PPE), including chemical resistant gloves, safety goggles, and a lab coat, must be worn at all times. This procedure should be performed in a well-ventilated fume hood. [8][10]

Materials and Equipment

-

Isophthalic acid (high purity)

-

Thionyl chloride (reagent grade or higher)

-

N,N-dimethylformamide (DMF, catalyst)

-

Inert solvent (e.g., chlorobenzene, xylene)[11]

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution to neutralize HCl and SO₂ fumes)

-

Heating mantle

-

Distillation apparatus for purification

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, add isophthalic acid, the inert solvent, and a catalytic amount of DMF.[11]

-

Addition of Thionyl Chloride: While stirring, slowly add an excess of thionyl chloride to the mixture. The reaction is exothermic and will generate HCl and SO₂ gas.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain this temperature for several hours (e.g., 5-10 hours) until the evolution of gas ceases, indicating the completion of the reaction.[11]

-

Purification:

Product Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂O₂ | [13] |

| Molecular Weight | 203.02 g/mol | [13] |

| Melting Point | 43-44 °C | [14] |

| Boiling Point | 276 °C | [14] |

| Appearance | White crystalline solid | [3] |

| IR Spectroscopy (cm⁻¹) | Characteristic C=O stretch for acyl chloride (~1750 cm⁻¹) | [13][15] |

| ¹H NMR | Aromatic protons with characteristic splitting pattern | [13][16] |

Safety and Handling

This compound and the reagents used in its synthesis are hazardous and must be handled with extreme care.

-

This compound: Corrosive and causes severe skin burns and eye damage.[17] It is harmful if swallowed and toxic if inhaled.[10][17] It reacts violently with water, releasing toxic hydrogen chloride gas.[12]

-

Thionyl Chloride: A corrosive and toxic substance that reacts violently with water.[8] Inhalation can cause severe irritation to the respiratory tract.[8]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.[8][10] Have an appropriate spill kit and emergency procedures in place.

Conclusion

The synthesis of this compound from isophthalic acid using thionyl chloride is a robust and widely used method that provides high yields of a high-purity product. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety procedures are paramount for a successful and safe synthesis. The high-purity this compound produced is a critical precursor for a wide range of advanced materials, underscoring the importance of this fundamental chemical transformation.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Key Intermediate for High-Performance Polymers.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Polymer Science.

-

PubChem. (n.d.). Isophthaloyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2015). CN104387263A - Synthesis process of this compound.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Isophthaloyl Chloride: Properties and Applications.

-

Patsnap. (n.d.). This compound production process and production equipment. Eureka. Retrieved from [Link]

- Google Patents. (1979). US4165337A - Process for producing phthaloyl dichlorides of high purity.

- Google Patents. (2015). CN104744232A - Method for preparing this compound.

-

Patsnap. (n.d.). Preparation method of high-purity this compound. Eureka. Retrieved from [Link]

-

Yushchenko, D. Yu., Zhizhina, E. G., & Pai, Z. P. (2020). Methods for the Synthesis of Phthalic Acid Dichlorides. Catalysis in Industry, 12(1), 29–38. Retrieved from [Link]

-

Unilong. (n.d.). This compound CAS 99-63-8. Retrieved from [Link]

-

SpectraBase. (n.d.). Isophthaloyl chloride [ATR-IR]. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions leading to the formation of polymers used as raw materials in the production of Nomex® and Kevlar® fibers. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Isophthalic acid – Knowledge and References. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing m-phthaloyl chloride in high purity. Eureka. Retrieved from [Link]

-

Kaimosi BioChem Tech Co., Ltd. (n.d.). 99-63-8|Isophthaloyl Chloride. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 18). Understanding this compound: Properties and Industrial Uses. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). ACTION OF THIONYL CHLORIDE ON ORGANIC ACIDS1. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound production process and production equipment - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104744232A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. CN104387263A - Synthesis process of this compound - Google Patents [patents.google.com]

- 7. US4165337A - Process for producing phthaloyl dichlorides of high purity - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Isophthaloyl chloride | C8H4Cl2O2 | CID 7451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 间苯二甲酰氯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. Phthaloyl dichloride(88-95-9) 1H NMR [m.chemicalbook.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Isophthaloyl dichloride CAS number and molecular structure

An In-Depth Technical Guide to Isophthaloyl Dichloride (CAS: 99-63-8) for Advanced Material Synthesis

Executive Summary

This compound (IPC), a bifunctional acyl chloride with the CAS number 99-63-8, is a cornerstone intermediate in the synthesis of high-performance polymers and specialty chemicals.[1] Its molecular architecture, featuring two highly reactive carbonyl chloride groups in a meta-position on a benzene ring, makes it an ideal monomer for polycondensation reactions.[1][2] This guide provides a comprehensive overview for researchers and drug development professionals, detailing IPC's chemical identity, molecular structure, synthesis pathways, and reactivity. It places a strong emphasis on its pivotal role in the production of advanced materials such as aramid fibers (e.g., Nomex®), polyarylates, and high-temperature resins.[1][3] Furthermore, this document outlines critical safety protocols, step-by-step experimental procedures, and the causality behind methodological choices, offering a self-validating framework for its application in research and manufacturing.

Chemical Identity and Core Properties

This compound, systematically named benzene-1,3-dicarbonyl dichloride, is a white crystalline or fused solid at room temperature.[3][4] Its high reactivity stems from the two electrophilic carbonyl carbons, which are readily attacked by nucleophiles. This property is harnessed in the synthesis of a multitude of polymers and fine chemicals.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 99-63-8 | [5] |

| IUPAC Name | benzene-1,3-dicarbonyl dichloride | [4][6] |

| Molecular Formula | C₈H₄Cl₂O₂ | [4][5][6] |

| Molecular Weight | 203.02 g/mol | [6] |

| Synonyms | Isophthaloyl chloride, m-Phthaloyl chloride | [6][7] |

| InChI Key | FDQSRULYDNDXQB-UHFFFAOYSA-N | [4] |

| SMILES String | ClC(=O)c1cc(ccc1)C(=O)Cl |[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to colorless crystalline or fused solid | [3][4][8] |

| Melting Point | 42-45 °C | |

| Boiling Point | 276 °C | [9][10] |

| Density | 1.39 g/cm³ (at 17 °C) | |

| Vapor Pressure | 0.04 hPa (at 25 °C) | |

| Flash Point | 180 °C (closed cup) |

| Solubility | Soluble in ether, chloroform, other organic solvents. Reacts violently with water and alcohols. |[10][11] |

Molecular Structure

The meta-substitution pattern of the acyl chloride groups on the benzene ring is fundamental to the properties of polymers derived from IPC. This arrangement leads to a kinked or bent polymer chain, which disrupts close packing and results in materials with excellent thermal stability but lower crystallinity compared to those made from its para-isomer, terephthaloyl chloride.

Caption: Molecular structure of this compound (IPC).

Synthesis and Manufacturing Insights

The industrial production of this compound typically starts from isophthalic acid, which is derived from the oxidation of m-xylene.[12] The choice of chlorinating agent is a critical process decision, balancing reactivity, cost, and safety.

Common Synthesis Routes

-

Chlorination with Thionyl Chloride (SOCl₂): This is a common laboratory and industrial method. Isophthalic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF) or similar catalysts.[13] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

-

Chlorination with Phosgene (COCl₂): Phosgene is another effective chlorinating agent used for IPC synthesis.[14] The reaction proceeds efficiently but requires stringent safety measures due to the extreme toxicity of phosgene.

-

From 1,3-Bis(trichloromethyl)benzene: An alternative route involves the free-radical chlorination of m-xylene to form 1,3-bis(trichloromethyl)benzene. This intermediate is then reacted with isophthalic acid in the presence of a catalyst like zinc chloride to yield IPC.[15]

The causality for selecting a specific route often depends on the desired purity, scale, and available infrastructure. The thionyl chloride route is generally favored for its manageable byproducts and high yields of pure product after distillation.[13]

Caption: Experimental workflow for interfacial polymerization.

Other Advanced Applications

Beyond aramids, IPC is a key building block for:

-

Polyarylates and Polyesters: When reacted with diols (e.g., bisphenol A), it forms polymers with high heat deflection temperatures and excellent electrical insulation properties, used in electronics and automotive parts. [3]* Coatings and Adhesives: It can be used to synthesize high-performance polyester resins for durable coatings or as a crosslinker to improve the thermal and chemical resistance of adhesives. [10]* Specialty Chemicals: IPC serves as an intermediate in the synthesis of certain dyes, pigments, and pharmaceuticals where a rigid aromatic core is required. [1][2]

Safety, Handling, and Storage Protocols

This compound is a hazardous chemical that requires strict safety protocols. It is corrosive, toxic upon inhalation, and reacts violently with water. [5][16] Table 3: Hazard Identification and Safety Precautions

| Hazard Class | GHS Code(s) | Precautionary Statement(s) (Examples) | Source(s) |

|---|---|---|---|

| Acute Toxicity, Inhalation | H331 (Toxic if inhaled) | P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area. | [5] |

| Acute Toxicity, Dermal | H312 (Harmful in contact with skin) | P280: Wear protective gloves/protective clothing. | [5] |

| Skin Corrosion/Irritation | H314 (Causes severe skin burns and eye damage) | P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. | [5]|

Protocol for Safe Handling and Emergency Response

-

Engineering Controls: Always handle IPC inside a certified chemical fume hood to prevent inhalation of dust or vapors. An eyewash station and safety shower must be immediately accessible. [16][17]2. Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles with a face shield. [17]3. Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials. The container should be kept under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. [16][17]4. Spill Response: In case of a spill, evacuate the area. Use a dry, inert absorbent material (e.g., sand or vermiculite) to contain the spill. Do NOT use water. Collect the material into a sealed container for hazardous waste disposal.

-

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [5] * Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention. [16] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [5]

-

Conclusion

This compound is a deceptively simple molecule that provides the foundational chemistry for a vast range of high-performance materials. Its significance in polymer science, particularly in the creation of thermally stable and mechanically robust fibers and resins, is unparalleled. A thorough understanding of its reactivity, coupled with stringent adherence to safety and handling protocols, enables researchers and industry professionals to harness its full potential for developing the next generation of advanced materials.

References

- Merck Millipore. This compound CAS 99-63-8 | 804808.

- Sigma-Aldrich. This compound for synthesis 99-63-8.

- Polymer Science Article. The Role of this compound in Modern Polymer Science.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Sigma-Aldrich. Isophthaloyl chloride = 99 99-63-8.

- ChemicalBook. This compound | 99-63-8.

- Thermo Fisher Scientific. This compound, 98% 500 g.

- Google Patents. CN104387263A - Synthesis process of this compound.

- Cole-Parmer. Material Safety Data Sheet - this compound, 98%.

- Eureka | Patsnap. Preparation method of high-purity this compound.

- Fisher Scientific.

- Chemical Supplier Article.

- Stenutz. isophthaloyl chloride.

- PubChem. Isophthaloyl chloride | C8H4Cl2O2 | CID 7451.

- Google Patents. CN104744232A - Method for preparing this compound.

- Unilong. This compound CAS 99-63-8 - Chemical Supplier.

- Hangzhou Chemfar Ltd. Safety Data Sheet - Isophthaloyl Chloride 99.9% min.

- Zhejiang Ruiyi Chemical Co., Ltd. This compound.

- CymitQuimica. CAS 99-63-8: Isophthaloyl chloride.

- ResearchGate. Reactions leading to the formation of polymers used as raw materials in the production of Nomex® and Kevlar® fibers.

- NIST. 1,3-Benzenedicarbonyl dichloride - the NIST WebBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Isophthaloyl chloride | C8H4Cl2O2 | CID 7451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Benzenedicarbonyl dichloride [webbook.nist.gov]

- 8. kaimosi.com [kaimosi.com]

- 9. isophthaloyl chloride [stenutz.eu]

- 10. This compound CAS 99-63-8 - Chemical Supplier Unilong [unilongindustry.com]

- 11. CAS 99-63-8: Isophthaloyl chloride | CymitQuimica [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN104744232A - Method for preparing this compound - Google Patents [patents.google.com]

- 15. CN104387263A - Synthesis process of this compound - Google Patents [patents.google.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. ferris.msdssoftware.com [ferris.msdssoftware.com]

An In-Depth Technical Guide to the Solubility of Isophthaloyl Dichloride in Organic Solvents

Abstract

Isophthaloyl dichloride (ICL), a cornerstone monomer in the synthesis of high-performance polymers like aramids, presents unique challenges in solvent selection due to its high reactivity and specific solubility profile. This guide provides an in-depth analysis of ICL's solubility in a range of organic solvents, tailored for researchers, scientists, and drug development professionals. We move beyond simple data tabulation to explore the underlying chemical principles governing solubility and reactivity. This document offers a practical framework for solvent selection, detailed experimental protocols for solubility determination, and critical safety considerations, ensuring both scientific integrity and operational safety.

Introduction to this compound (ICL)

This compound (CAS No: 99-63-8), also known as 1,3-benzenedicarbonyl dichloride, is an aromatic acyl chloride of significant industrial and research importance.[1][2] It is a white to pale yellow crystalline solid at room temperature with a pungent odor.[1][3] Its molecular structure, featuring two highly reactive chlorocarbonyl groups in a meta-position on a benzene ring, dictates its chemical behavior and utility.

Key Properties of this compound:

The primary application of ICL is as a monomer in polycondensation reactions.[9] Its reaction with meta-phenylenediamine is the basis for the production of poly(m-phenyleneisophthalamide), famously known as Nomex®, a material prized for its exceptional thermal stability and flame resistance.[9][10] Beyond aramids, ICL is a crucial intermediate in the synthesis of advanced polyesters, polyarylates, and as a moisture scavenger in urethane prepolymer formulations.[9]

The Duality of Solubility and Reactivity

For acyl chlorides like ICL, selecting a solvent is a balancing act between achieving sufficient solubility for a homogenous reaction or solution and preventing unwanted reactions with the solvent itself.

Theoretical Principles of Solubility

The "like dissolves like" principle is the guiding tenet. ICL's structure consists of a nonpolar benzene ring and two highly polar carbonyl-chloride groups. This duality means its solubility is favored in solvents that can effectively interact with both moieties. Aprotic solvents with moderate to high polarity are often the most suitable candidates.

The Reactivity Challenge: Solvolysis

ICL's high reactivity stems from the two electrophilic carbonyl carbons. Solvents with nucleophilic groups, particularly protic solvents containing hydroxyl (-OH) or primary/secondary amine (-NH) groups, will readily attack these sites.

-

Hydrolysis: ICL reacts vigorously with water to form isophthalic acid and hydrochloric acid (HCl) gas.[1][11] This reaction is rapid, with half-lives reported to be between 2.2 to 4.9 minutes at 0°C.[12] This moisture sensitivity necessitates handling under inert, dry conditions.[3][11]

-

Alcoholysis: Alcohols react with ICL to form the corresponding esters, consuming the starting material.[4][8]

-

Aminolysis: Amines react to form amides. This is the desired reaction in polyamide synthesis but an unwanted side reaction if the amine is the solvent.

This inherent reactivity immediately precludes the use of water, alcohols, and primary/secondary amine-based solvents for non-reactive dissolution or as reaction media where the ICL itself is the intended reagent.

Solubility Profile of this compound

Gathering precise, quantitative solubility data for a highly reactive compound like ICL is challenging, and much of the available information is qualitative. The following sections provide a consolidated overview based on available literature and safety data sheets.

Qualitative Solubility Overview

ICL exhibits good solubility in a range of aprotic organic solvents. This is attributed to favorable dipole-dipole interactions and London dispersion forces between the solvent and the ICL molecule.

| Solvent Category | Examples | Solubility Behavior | Rationale |

| Good Solvents (Non-Reactive) | Dichloromethane (DCM), Chloroform, Benzene, Toluene, Xylene, Diethyl Ether, N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP) | ICL is readily soluble in these solvents.[1][3][4] | These are nonpolar or polar aprotic solvents that can effectively solvate the ICL molecule without reacting with the acyl chloride groups. DMAc and NMP are particularly effective for polymerization reactions.[13] |

| Moderate Solvents (Non-Reactive) | Acetone, Tetrahydrofuran (THF) | Generally soluble.[1] Acetone may pose risks due to potential enolate formation under basic conditions, though it is often used successfully. | These polar aprotic solvents offer good solvating power. THF is a common choice, but peroxide formation must be monitored. |

| Poor Solvents (Non-Reactive) | Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Low solubility. | These nonpolar solvents cannot effectively solvate the polar acyl chloride groups of the ICL molecule. Recrystallization from C6-C10 aliphatic hydrocarbons has been described as a purification method, highlighting its low solubility at cooler temperatures.[14] |

| Reactive Solvents (Unsuitable for Dissolution) | Water, Alcohols (e.g., Methanol, Ethanol), Primary/Secondary Amines | Reacts vigorously.[4][7][8] | These protic solvents undergo solvolysis (hydrolysis, alcoholysis, etc.), chemically altering the ICL.[15] |

Quantitative Solubility Data Summary

While extensive numerical data is scarce in publicly available literature, the information below has been compiled from various sources. Researchers should consider this data as a guideline and are encouraged to determine precise solubility for their specific conditions experimentally.

| Solvent | CAS Number | Type | Reported Solubility | Reference |

| Dichloromethane | 75-09-2 | Polar Aprotic | Soluble | [1] |

| Chloroform | 67-66-3 | Polar Aprotic | Easily Soluble | [4] |

| Toluene | 108-88-3 | Nonpolar | Easily Soluble | [4] |

| Diethyl Ether | 60-29-7 | Polar Aprotic | Soluble | [4][7][8] |

| Acetone | 67-64-1 | Polar Aprotic | Soluble | [1] |

| Benzene | 71-43-2 | Nonpolar | Easily Soluble | [4] |

| Water | 7732-18-5 | Polar Protic | Insoluble; Reacts | [1][3][4] |

Note: "Soluble" and "Easily Soluble" are qualitative terms from the cited sources and lack specific quantitative values (e.g., g/100mL).

Solvent Selection Logic: A Practical Workflow

Choosing the right solvent is application-dependent. The primary considerations are the intended use (e.g., reaction solvent, purification, storage) and the required concentration. The following decision-making workflow can guide researchers.

Sources

- 1. CAS 99-63-8: Isophthaloyl chloride | CymitQuimica [cymitquimica.com]

- 2. kaimosi.com [kaimosi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Isophthaloyl Chloride CAS 99-63-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. Page loading... [guidechem.com]

- 6. Isophthaloyl Chloride | 99-63-8 | C8H4Cl2O2 [shreesulphuric.com]

- 7. Isophthaloyl chloride | C8H4Cl2O2 | CID 7451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. US4165337A - Process for producing phthaloyl dichlorides of high purity - Google Patents [patents.google.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Foreword: The Architectural Precision of Amide Bond Formation

An In-depth Technical Guide to the Reaction of Isophthaloyl Dichloride with Amines

In the landscape of modern chemistry, the reaction between this compound and amines stands as a cornerstone of polymer science and synthetic organic chemistry. This reaction is the basis for producing high-performance materials, most notably the meta-aramid fibers commercialized as Nomex®, renowned for their exceptional thermal and chemical resistance[1]. For researchers in materials science and drug development, a granular understanding of this mechanism is not merely academic; it is the key to manipulating reaction kinetics, controlling polymer architecture, and optimizing product yields. This guide moves beyond a superficial overview to provide a detailed, field-proven perspective on the core mechanism, experimental variables, and practical methodologies that govern this critical transformation.

The Core Reaction: A Nucleophilic Acyl Substitution Narrative

The reaction of this compound, an aromatic diacyl chloride, with a primary or secondary amine is a classic example of Nucleophilic Acyl Substitution . This transformation proceeds via a characteristic two-stage addition-elimination mechanism[2][3].

Electrophilic Activation of the Carbonyl Carbon

The process is initiated at the two highly electrophilic carbonyl carbons of the isophthaloyl chloride molecule. The strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms create a significant partial positive charge on the carbonyl carbon, making it an attractive target for nucleophiles[3].

The Mechanistic Steps

The reaction unfolds in a precise sequence:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This initial attack is the rate-determining step for the overall reaction.

-

Formation of a Tetrahedral Intermediate: The nucleophilic attack breaks the carbonyl π-bond, and the electrons are pushed onto the electronegative oxygen atom, forming a transient, unstable tetrahedral alkoxide intermediate[4][5][6].

-

Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The lone pair of electrons from the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. Chloride is an excellent leaving group because its conjugate acid, HCl, is a strong acid[7].

-

Deprotonation: The resulting product is a protonated amide. A base present in the reaction medium, often a second molecule of the amine reactant or an added scavenger base like pyridine or sodium hydroxide, removes the proton from the nitrogen atom to yield the final, neutral amide product and a salt byproduct (e.g., an ammonium chloride)[8][9].

This entire sequence occurs at both acyl chloride sites on the this compound molecule, allowing for the formation of diamides or, in the case of diamines, long-chain polymers.

From Molecules to Materials: Polyamide Synthesis via Interfacial Polymerization

The most significant industrial application of this reaction is the synthesis of aromatic polyamides (aramids). This is typically achieved through interfacial polymerization , a type of step-growth polymerization occurring at the interface of two immiscible liquids[10]. This technique is foundational to the production of thin-film composite membranes for reverse osmosis and high-strength fibers[11][12].

The process leverages the principles of the Schotten-Baumann reaction , where the reaction is carried out in a biphasic system, typically with an aqueous base[4][6][13].

-

Aqueous Phase: Contains the diamine monomer (e.g., m-phenylenediamine) and an acid scavenger, such as sodium hydroxide or sodium carbonate.

-

Organic Phase: Contains this compound dissolved in a non-polar, water-immiscible solvent like hexane or dichloromethane[14][15].

When the two solutions are brought into contact, polymerization occurs instantaneously and is confined to the liquid-liquid interface[14]. The polymer film forms a barrier, and the reaction rate becomes limited by the diffusion of monomers through this film to the reaction zone. This self-limiting nature allows for the formation of thin, robust polymer films.

Causality of Experimental Choices: Optimizing for Success

The success of the reaction, whether for small-molecule synthesis or polymerization, hinges on the careful control of several variables.

The Role of the Base: Beyond Neutralization

The reaction liberates one equivalent of hydrochloric acid (HCl) for every amide bond formed[8]. This byproduct presents a critical challenge: it can protonate the unreacted amine, forming an ammonium salt. This salt is no longer nucleophilic, effectively halting the reaction[9].

Therefore, the inclusion of a base is non-negotiable.

-

In Biphasic Systems (Schotten-Baumann): An aqueous base like NaOH neutralizes the HCl in the aqueous phase, preventing amine protonation and driving the reaction forward[13][16].

-

In Single-Phase Systems: A non-nucleophilic tertiary amine, such as triethylamine or pyridine, is often used as an acid scavenger[9][17].

Competing Reactions: The Threat of Hydrolysis

Acyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding carboxylic acid (isophthalic acid)[18]. This side reaction consumes the starting material and reduces the yield of the desired amide.

Mitigation Strategies:

-

Anhydrous Conditions: All reagents, solvents, and glassware must be scrupulously dried, especially in single-phase reactions[9].

-

Interfacial Polymerization: The biphasic nature of this technique inherently protects the bulk of the isophthaloyl chloride in the organic phase from the water in the aqueous phase. The reaction with the amine is kinetically much faster than hydrolysis, ensuring the desired reaction dominates at the interface[19][20].

Quantitative Data Summary

The reactivity of acyl chlorides is paramount to the success of this reaction, especially when competing with side reactions.

| Carboxylic Acid Derivative | Relative Reactivity | Leaving Group (Y) | pKa of Conjugate Acid (H-Y) |

| Acyl Chloride | Most Reactive | Cl⁻ | -7 |

| Acid Anhydride | High | RCOO⁻ | ~4.8 |

| Ester | Moderate | RO⁻ | ~16 |

| Amide | Least Reactive | R₂N⁻ | ~38 |

| Table 1: Comparative reactivity of carboxylic acid derivatives. The high reactivity of acyl chlorides is directly correlated to the stability of the chloride leaving group, as indicated by the very low pKa of its conjugate acid (HCl)[2][7]. |

Experimental Protocol: Low-Temperature Solution Polycondensation of MPIA

This protocol describes a laboratory-scale synthesis of poly(m-phenylene isophthalamide) (MPIA), the polymer known as Nomex®, via a low-temperature solution method. This method is often preferred for achieving high molecular weight polymers[21][22].

Self-Validation: The success of this protocol is validated by the formation of a viscous polymer solution that precipitates into a fibrous solid upon addition to a non-solvent. The molecular weight can be confirmed by techniques like inherent viscosity measurements.

Methodology:

-

Reagent and Glassware Preparation:

-

Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

-

Purify m-phenylenediamine (MPD) by vacuum sublimation or recrystallization.

-

Use high-purity isophthaloyl chloride (IPC) as received.

-

Use an anhydrous, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). Incorporate a solubilizing salt like lithium chloride (LiCl) or calcium chloride (CaCl₂) into the solvent (e.g., 5% w/v) to keep the resulting polymer in solution[21].

-

-

Reaction Setup:

-

Set up a three-necked, round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

-

Maintain the system under a positive pressure of dry nitrogen throughout the reaction to exclude atmospheric moisture.

-

-

Monomer Dissolution:

-

In the reaction flask, dissolve a precise amount of MPD (e.g., 10.81 g, 0.1 mol) in the anhydrous DMAc/LiCl solvent system (e.g., 200 mL).

-

Cool the resulting solution to 0°C in an ice-water bath with continuous stirring.

-

-

Polymerization:

-

Slowly add solid, high-purity IPC (e.g., 20.30 g, 0.1 mol) to the cooled, stirring amine solution in small portions over 30-60 minutes.

-

Causality: Adding the more reactive IPC slowly to the amine solution prevents localized overheating and ensures a stoichiometric balance is maintained, which is crucial for achieving high molecular weight.

-

Rinse the container used for the IPC with a small amount of the anhydrous solvent and add it to the reaction flask to ensure complete transfer.

-

-

Reaction Completion:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring for 2-4 hours. A significant increase in the solution's viscosity is a primary indicator of successful polymerization.

-

-

Polymer Isolation:

-

Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of a vigorously stirred non-solvent, such as water or methanol.

-

The polymer will precipitate as a white, fibrous solid.

-

Collect the polymer by filtration, wash it thoroughly with water to remove the solvent and LiCl, and then with methanol to remove residual water.

-

Dry the final polymer product in a vacuum oven at 80-100°C to a constant weight.

-

Conclusion

The reaction of this compound with amines is a powerful and versatile transformation governed by the principles of nucleophilic acyl substitution. A thorough understanding of its mechanism, the influence of experimental variables, and the management of side reactions is essential for professionals in both synthetic and materials chemistry. By mastering the interplay between monomer reactivity, solvent systems, and acid scavenging, researchers can precisely control the formation of amide bonds to create everything from complex small molecules to advanced, high-performance polymers that define the cutting edge of material science.

References

-

García, J. M., García-García, F., Serna, F., & de la Peña, J. L. (2010). Functional Aromatic Polyamides. MDPI. [Link]

-

Leong, Y. N. (2023). Influence of temperature during interfacial polymerization on the synthesis and separation performance of thin-film composite polyamide membranes. Nanyang Technological University. [Link]

-

Various Authors. (n.d.). Interfacial Polymerization. ResearchGate. [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. [Link]

-

Wikipedia contributors. (n.d.). Interfacial polymerization. Wikipedia. [Link]

-

Dut, M. O., et al. (2020). Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. MDPI. [Link]

-

Yushchenko, D. Y., Zhizhina, E. G., & Pai, Z. P. (2020). Reactions leading to the formation of polymers used as raw materials in the production of Nomex® and Kevlar® fibers. ResearchGate. [Link]

-

Various Authors. (n.d.). Factors affecting the interfacial polymerization of polyamide active layers for the formation of polyamide composite membranes. ResearchGate. [Link]

-

BYJU'S. (n.d.). Nucleophilic Acyl Substitution. BYJU'S. [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

- Google Patents. (n.d.). Method For Preparing Meta-Aramid Fibers.

-

LibreTexts. (2019). 13.1.1: "Nucleophilic Acyl Substitution". Chemistry LibreTexts. [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. [Link]

-

Khan Academy. (n.d.). Nucleophilic acyl substitution. Khan Academy. [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

-

Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. Chad's Prep. [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. [Link]

-

de la Peña, J. L., et al. (2003). Constitutional isomerism in polyamides derived from isophthaloyl chloride and 1,3‐diamine‐4‐chlorobenzene. Semantic Scholar. [Link]

- Google Patents. (n.d.). Synthesis process of this compound.

-

Wikipedia contributors. (n.d.). Schotten–Baumann reaction. Wikipedia. [Link]

-

Various Authors. (n.d.). Scheme 1 Preparation of 5-(4-acetoxybenzamido)isophthaloyl chloride. ResearchGate. [Link]

-

Various Authors. (n.d.). Reaction of phthaloyl chloride with primary amines. ResearchGate. [Link]

-

MIT OpenCourseWare. (n.d.). Interfacial Polymerization. MIT. [Link]

-

Various Authors. (n.d.). Influence of chemical structure of this compound and aliphatic, cycloaliphatic, and aromatic diamine compound polyamides on their chlorine resistance. ResearchGate. [Link]

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

-

Jasperse, J. (n.d.). Reactions of Amines. Personal Website. [Link]

-

Akkoç, S., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Wiley Online Library. [Link]

-

Borkent, J. H., et al. (n.d.). Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. ResearchGate. [Link]

-

Boethling, R. S., et al. (2004). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed. [Link]

-

Chemistry Stack Exchange. (2019). Mechanism for reaction of NOCl (Tilden reagent) with primary amines. Chemistry Stack Exchange. [Link]

-

Akkoç, S., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. [Link]

-

Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Data. [Link]

-

Batiha, M. A., et al. (n.d.). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. byjus.com [byjus.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Khan Academy [khanacademy.org]

- 8. Schotten-Baumann Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 14. Interfacial polymerization - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. testbook.com [testbook.com]

- 17. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 18. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. asianpubs.org [asianpubs.org]

- 21. mdpi.com [mdpi.com]

- 22. EP2471983A1 - Method For Preparing Meta-Aramid Fibers - Google Patents [patents.google.com]

An In-depth Technical Guide to the Health and Safety of Isophthaloyl Dichloride in Research Laboratories

This guide provides a comprehensive overview of the health and safety considerations paramount for the handling and use of isophthaloyl dichloride in a research and development setting. Tailored for researchers, scientists, and drug development professionals, this document moves beyond rudimentary safety data sheets to offer in-depth, field-proven insights into the safe and effective utilization of this highly reactive compound. The core philosophy of this guide is to foster a proactive safety culture through a deep understanding of the chemical's properties and the causality behind established safety protocols.

Understanding the Inherent Risks of this compound

This compound (CAS No. 99-63-8), a member of the acyl chloride family, is a valuable reagent in organic synthesis, particularly in the formation of amide and ester linkages.[1][2] However, its utility is intrinsically linked to its high reactivity, which presents significant health and safety challenges. A thorough understanding of these risks is the foundation of safe laboratory practice.

Reactivity Profile: The Double-Edged Sword

The primary hazard associated with this compound stems from its vigorous reaction with nucleophiles, most notably water.[3][4][5] This reactivity, while beneficial for chemical synthesis, is the root cause of its corrosive nature. Upon contact with moisture, whether in the atmosphere or on biological tissues, this compound rapidly hydrolyzes to form isophthalic acid and hydrochloric acid (HCl) gas.[3][6] The liberated HCl is a corrosive substance that can cause severe damage to the skin, eyes, and respiratory tract.[3][4][7]

This reaction underscores the critical importance of maintaining a dry, inert atmosphere during storage and handling to prevent degradation of the reagent and the creation of a hazardous environment.[8][9] The potential for rapid gas evolution also necessitates careful consideration of container integrity and pressure build-up.[10]

Toxicological Profile: A Multi-faceted Threat

Exposure to this compound can result in a range of adverse health effects, from immediate corrosive burns to delayed respiratory complications. It is classified as a substance that is harmful in contact with skin, causes severe skin burns and eye damage, and is toxic if inhaled.[4][11]

-

Dermal and Ocular Exposure: Direct contact with the solid or its dust can cause severe chemical burns to the skin and eyes.[3][4][8] The immediate pain and tissue damage are a result of the rapid hydrolysis to hydrochloric acid. Prolonged or extensive skin contact can lead to significant injury.[3]

-

Inhalation: Inhalation of this compound dust or its decomposition products (HCl gas) can cause severe irritation and chemical burns to the respiratory tract.[3][4][8] Symptoms may include coughing, sneezing, sore throat, and shortness of breath.[3] In severe cases, inhalation can lead to pulmonary edema, a medical emergency characterized by fluid accumulation in the lungs.[12][13]

-

Ingestion: Ingestion of this compound can cause severe and permanent damage to the gastrointestinal tract, including burns to the mouth, throat, and stomach.[3][8]

It is crucial to recognize that the full toxicological profile of this compound has not been exhaustively investigated. Therefore, a conservative approach to handling, assuming high toxicity, is warranted.

A Framework for Safe Laboratory Operations

A robust safety protocol for working with this compound is not merely a checklist but a dynamic system of risk assessment, hazard mitigation, and emergency preparedness. This section outlines the essential pillars of such a system.

The Hierarchy of Controls: A Proactive Approach to Safety

The hierarchy of controls is a systematic approach to minimizing or eliminating exposure to hazards. It prioritizes control methods from most to least effective.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination and Substitution: In many research contexts, the specific reactivity of this compound is required. However, it is always prudent to consider if a less hazardous alternative could achieve the desired chemical transformation.

-

Engineering Controls: These are the most critical physical measures to prevent exposure. All work with this compound must be conducted in a certified chemical fume hood to control dust and vapors.[4] The fume hood should have adequate airflow and be located in an area with minimal traffic. Facilities must also be equipped with readily accessible eyewash stations and safety showers.[8]

-

Administrative Controls: These are work practices and procedures that reduce the risk of exposure. This includes developing and strictly adhering to Standard Operating Procedures (SOPs), providing comprehensive training for all personnel who will handle the chemical, and clearly labeling all containers and work areas.[6]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The required PPE for handling this compound is extensive and will be detailed in the following section.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection and proper use of PPE are critical for preventing direct contact with this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Provides protection from dust particles and splashes. Standard safety glasses are insufficient.[8][10] |

| Hand Protection | Impervious gloves (e.g., nitrile or neoprene). | Protects the skin from burns. Gloves should be inspected for integrity before each use and changed frequently.[5][8][10] |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure.[3][8] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors may be necessary for certain operations, such as handling large quantities or during spill cleanup.[4][8] | Protects the respiratory system from inhaled dust and HCl gas. |

Standard Operating Procedures: From Benchtop to Waste Disposal

Adherence to well-defined SOPs is the cornerstone of safe and reproducible research. The following protocols provide a framework that should be adapted to the specific requirements of your laboratory and experimental design.

Safe Handling and Dispensing Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of all unnecessary items and incompatible materials, especially water and alcohols.[4][8]

-

Donning PPE: Put on all required PPE as outlined in the table above.

-

Inert Atmosphere: If the experiment is sensitive to moisture, prepare an inert atmosphere (e.g., nitrogen or argon) in the reaction vessel.

-

Dispensing: Open the container of this compound inside the fume hood. Use a clean, dry spatula or powder funnel to weigh and dispense the required amount. Avoid generating dust.[8]

-

Closure: Immediately and securely close the container after dispensing to minimize exposure to atmospheric moisture.[8]

-

Cleaning: Clean any residual dust from the spatula and work surface using a dry cloth or paper towel, which should then be treated as hazardous waste. Do not use water for cleaning.[14]

-

Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

Storage Requirements: Maintaining Integrity and Safety

Proper storage of this compound is crucial to maintain its chemical integrity and prevent hazardous situations.

-

Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, strong bases, and oxidizing agents.[4][5][8] A dedicated corrosives cabinet is recommended.[8][15]

-

Container: Keep the container tightly closed to prevent exposure to moisture.[3][8] Storing in a secondary container with a desiccant can provide an additional layer of protection.[15]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.[4]

Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.

-

Quenching: Unused or excess this compound should be slowly and carefully quenched by adding it to a large volume of a suitable, non-reactive solvent (e.g., dichloromethane) and then slowly adding a base (e.g., sodium bicarbonate solution) with stirring and cooling. This should be done in a fume hood.

-

Collection: Collect all hazardous waste in appropriately labeled, sealed containers.

-

Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Preparedness: Planning for the Unexpected

Despite the best precautions, accidents can happen. A well-rehearsed emergency plan is essential to mitigate the consequences of an incident.

Caption: A flowchart for responding to emergencies involving this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3][8] Seek immediate medical attention.[3][8]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[8] Seek immediate medical attention.[8]